4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common starting materials include substituted benzoyl chlorides, fluorophenyl derivatives, and furan-based compounds. The reactions may involve:
Condensation reactions: Combining the benzoyl chloride with the fluorophenyl derivative under basic conditions.
Cyclization: Formation of the pyrrolone ring through intramolecular cyclization.
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific substitution pattern on the benzoyl and phenyl rings, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H17F2NO4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17F2NO4/c1-13-4-5-15(11-18(13)25)21(27)19-20(14-6-8-16(24)9-7-14)26(23(29)22(19)28)12-17-3-2-10-30-17/h2-11,20,27H,12H2,1H3/b21-19- |
InChI Key |
AHTAXSSRTLZBKD-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.